
(R)-(+)-Thiolactomycin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(+)-Thiolactomycin-d3 is a deuterated form of thiolactomycin, a naturally occurring antibiotic that inhibits bacterial fatty acid synthesis. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Thiolactomycin-d3 typically involves the incorporation of deuterium atoms into the thiolactomycin molecule. This can be achieved through various chemical reactions, such as deuterium exchange reactions, where hydrogen atoms are replaced by deuterium in the presence of a deuterium source like deuterium oxide (D2O).
Industrial Production Methods
Industrial production of ®-(+)-Thiolactomycin-d3 may involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through chromatography and crystallization to obtain the final product.
化学反应分析
Types of Reactions
®-(+)-Thiolactomycin-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted thiolactomycin derivatives.
科学研究应用
Antimycobacterial Activity
Mechanism of Action
Thiolactomycin-d3 exhibits potent antimycobacterial properties by specifically inhibiting the fatty acid synthesis pathway in bacteria. It targets two key enzymes involved in this process: beta-ketoacyl-acyl carrier protein synthases (KasA and KasB). These enzymes are crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .
Efficacy Against Mycobacterium tuberculosis
In vitro studies have demonstrated that thiolactomycin-d3 can inhibit the growth of both saprophytic and virulent strains of Mycobacterium tuberculosis, with effective concentrations as low as 25 micrograms/ml . Furthermore, it has shown the ability to kill viable intracellular M. tuberculosis in murine macrophage models, indicating its potential as a therapeutic agent against tuberculosis .
Development of Novel Antibiotics
Resistance Mechanisms
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antibiotics. Thiolactomycin-d3 has been identified as a promising candidate due to its unique action mechanism that differs from conventional antibiotics . Research indicates that certain multidrug-resistant strains remain sensitive to thiolactomycin-d3, highlighting its potential utility in treating resistant infections .
Structural Modifications and Derivatives
The design and synthesis of thiolactomycin derivatives have led to compounds with enhanced potency against fatty acid and mycolic acid biosynthesis. These derivatives aim to improve efficacy while minimizing resistance development . Structural studies have provided insights into the binding modes and active sites of these compounds, facilitating rational drug design efforts .
Biochemical Research Applications
Enzymatic Studies
Thiolactomycin-d3 serves as a valuable tool in biochemical research for studying the mechanisms of fatty acid biosynthesis in bacteria. Its ability to inhibit specific enzymes allows researchers to dissect the enzymatic pathways involved in mycolic acid synthesis and understand resistance mechanisms at a molecular level .
Biosynthetic Pathways
Recent studies have explored the biosynthesis of thiolactomycin itself, revealing complex enzymatic processes that could be harnessed for biotechnological applications. Understanding these pathways may lead to engineered strains capable of producing thiolactomycin or its analogs in higher yields for therapeutic use .
Potential Applications in Drug Delivery Systems
Hydrogel Formulations
Innovative drug delivery systems incorporating thiolactomycin-d3 are being investigated for enhanced therapeutic effects. Hydrogels designed to release thiolactomycin-d3 can provide controlled drug delivery, improving bioavailability and targeting specific tissues while minimizing systemic side effects . This approach is particularly relevant for localized treatment strategies in infectious diseases.
Summary Table: Key Attributes of (R)-(+)-Thiolactomycin-d3
Attribute | Details |
---|---|
Chemical Structure | γ-thiolactone ring; polyketide backbone |
Target Enzymes | KasA and KasB (beta-ketoacyl-ACP synthases) |
Antimycobacterial Efficacy | Effective against M. smegmatis and M. tuberculosis |
Resistance Profile | Active against multidrug-resistant strains |
Research Applications | Enzymatic studies, biosynthetic pathway exploration |
Drug Delivery Potential | Hydrogel formulations for controlled release |
作用机制
®-(+)-Thiolactomycin-d3 inhibits bacterial fatty acid synthesis by targeting the enzyme β-ketoacyl-acyl carrier protein synthase (KAS). This enzyme is crucial for the elongation of fatty acids, and its inhibition disrupts the bacterial cell membrane synthesis, leading to bacterial growth inhibition.
相似化合物的比较
Similar Compounds
Thiolactomycin: The non-deuterated form of ®-(+)-Thiolactomycin-d3.
Cerulenin: Another fatty acid synthesis inhibitor with a similar mechanism of action.
Isoniazid: An antibiotic that targets fatty acid synthesis in Mycobacterium tuberculosis.
Uniqueness
®-(+)-Thiolactomycin-d3 is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic and pharmacokinetic studies. The deuterium atoms can provide insights into the compound’s stability, distribution, and metabolic pathways, which are not possible with the non-deuterated form.
生物活性
(R)-(+)-Thiolactomycin-d3 is a derivative of thiolactomycin, a naturally occurring antibiotic produced by Nocardia species. This compound has garnered attention due to its potent biological activity, particularly against various bacterial strains. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Thiolactomycin acts primarily by inhibiting the β-ketoacyl-ACP synthases (KAS), which are crucial enzymes in the type II fatty acid biosynthesis pathway in bacteria. By disrupting this pathway, thiolactomycin effectively halts the synthesis of essential fatty acids, leading to bacterial cell death. The specific binding interactions between thiolactomycin and KAS enzymes have been elucidated through various studies, highlighting its potential as a lead compound for antibiotic development.
Antibacterial Efficacy
Thiolactomycin and its analogs exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other priority pathogens such as Francisella tularensis and Burkholderia pseudomallei.
Table 1: Antibacterial Activity of this compound Against Various Pathogens
In Vivo Efficacy
In animal models, this compound has demonstrated significant efficacy in treating infections caused by MRSA and Klebsiella pneumoniae. The compound's favorable pharmacokinetic properties, including low cytotoxicity and high bioavailability, further enhance its therapeutic potential.
Case Studies
- Study on MRSA Infections : In a controlled study, mice infected with MRSA were treated with this compound. Results indicated a substantial reduction in bacterial load compared to untreated controls, showcasing the compound's potential as an effective treatment option for resistant bacterial infections.
- Efficacy Against Mycobacterium tuberculosis : Another study explored the efficacy of thiolactomycin derivatives against M. tuberculosis. The results indicated that while the MIC values were higher than those for Gram-positive bacteria, the compounds still exhibited notable antibacterial activity, suggesting potential for further development in tuberculosis therapy.
Structural Insights
The structural characteristics of this compound have been investigated to understand its binding affinity and mechanism of action better. Studies employing NMR spectroscopy have revealed that modifications at specific positions on the thiolactone ring can enhance binding to KAS enzymes, thereby improving antibacterial activity.
Table 2: Structural Modifications and Their Impact on Activity
属性
分子式 |
C11H14O2S |
---|---|
分子量 |
213.31 g/mol |
IUPAC 名称 |
(5R)-4-hydroxy-5-methyl-5-[(1E)-2-methylbuta-1,3-dienyl]-3-(trideuteriomethyl)thiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1/i3D3 |
InChI 键 |
SYQNUQSGEWNWKV-HSKQYZQKSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O |
规范 SMILES |
CC1=C(C(SC1=O)(C)C=C(C)C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。